

The Azepane Anomaly: Predictive Modeling and Biological Validation of Seven-Membered Heterocycles

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Compound of Interest

Compound Name: 1-[3-(Azepan-1-yl)phenyl]methanamine
CAS No.: 887595-75-7
Cat. No.: B11895720

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Executive Summary: The "Goldilocks" Scaffold

In the landscape of medicinal chemistry, the azepane (homopiperidine) scaffold represents a unique "Goldilocks" zone between the rigidity of piperidines and the entropic penalty of acyclic amines. While six-membered rings often lock substituents into defined axial/equatorial vectors, the seven-membered azepane ring introduces a controlled flexibility—capable of adopting twist-chair and twist-boat conformations.

This guide details the predictive biological activity of azepane-containing compounds, focusing on their utility in targeting hydrophobic pockets in GPCRs and proteases where sterically demanding scaffolds are required. We present a validated workflow for overcoming the computational challenges of seven-membered ring flexibility and provide protocols for experimental validation.

Structural Biology & Pharmacophore Logic

The Conformational Challenge

Unlike piperidine, which resides predominantly in a stable chair conformation, azepane exists in a dynamic equilibrium. The energy barrier between the twist-chair (TC) and twist-boat (TB) forms is relatively low (~2-3 kcal/mol).

- **Medicinal Implication:** A static crystal structure of an azepane ligand often misrepresents the bioactive conformation.
- **Binding Mode:** Azepanes are frequently employed to orient hydrophobic groups into "accessory pockets" adjacent to the orthosteric site (e.g., in Dopamine D3 or Orexin receptors). The ring's bulk allows it to fill space that a piperidine cannot, increasing van der Waals contact surface area.

Validated Target Classes

Data from FDA-approved drugs and recent literature highlights three primary domains for azepane efficacy:

Target Class	Representative Drug/Lead	Mechanism of Action	Role of Azepane Ring
GPCRs (CNS)	Balovaptan (RG7314)	Vasopressin V1a Antagonist	Scaffolds substituents to lock the receptor in inactive state.
GPCRs (Peripheral)	Azelastine	H1 Receptor Antagonist	Provides hydrophobic bulk and basic nitrogen for ionic interaction.
Proteases	Odanacatib analogs	Cathepsin K Inhibitors	Acts as a P2/P3 linker, positioning the warhead (e.g., nitrile) into the catalytic triad.
SERMs	Bazedoxifene	Estrogen Receptor Modulator	Replaces the basic side chain of tamoxifen, improving metabolic stability.

Computational Prediction Workflow

Predicting the affinity of azepane derivatives requires an Ensemble Docking approach. Standard rigid-receptor docking frequently fails because it cannot account for the induced fit required to accommodate the seven-membered ring's toggle between conformers.

Protocol: Molecular Dynamics-Driven Ensemble Docking

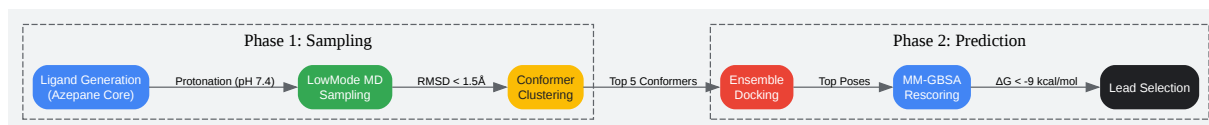
Objective: Generate a Boltzmann-weighted ensemble of ligand conformations before docking to capture the bioactive shape.

Step-by-Step Methodology:

- Ligand Preparation: Protonate the azepane nitrogen (pKa ~10-11) to simulate physiological pH (7.4).

- Conformational Sampling (LowModeMD): Do not use simple energy minimization. Use Low-Mode Molecular Dynamics to cross the energy barriers between TC and TB conformers.
- Clustering: Cluster the resulting trajectory (RMSD cutoff 1.5 Å) to identify the top 5 distinct dominant conformers.
- Ensemble Docking: Dock all 5 conformers into the target protein using a soft potential (e.g., Glide SP or AutoDock Vina).
- Rescoring: Apply MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) to the top poses to estimate binding free energy ().

Visualization: The Predictive Pipeline



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Figure 1: Computational workflow for handling azepane conformational flexibility during binding affinity prediction.

Experimental Validation Protocols

Once high-affinity candidates are predicted, they must be validated in vitro. The following protocol is designed for a generic GPCR target (e.g., Dopamine D2), a common target for azepane tertiary amines.

Synthesis: The Ring Expansion Route

Note: Direct alkylation of azepane is often inefficient. The preferred route for library generation is the Schmidt reaction or Beckmann rearrangement of substituted cyclohexanones.

Key Synthetic Checkpoint: Verify the ring purity using ^1H NMR. The

-protons of azepane typically appear as a multiplet around 2.6–2.9 ppm, distinct from piperidine precursors.

Assay: Radioligand Displacement (Membrane Binding)

Objective: Determine

values to validate computational predictions.

Materials:

- CHO cells overexpressing the target receptor (e.g., hD2R).
- Radioligand: [^3H]-Methylspiperone (0.2 nM).
- Test Compounds: Azepane derivatives (10 concentrations, 10 pM to 10 μM).
- Non-specific binding control: Haloperidol (10 μM).

Protocol:

- Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.
- Incubation: Mix 100 μL membrane suspension, 25 μL radioligand, and 25 μL test compound.
- Equilibrium: Incubate for 60 minutes at 25°C (Azepanes often have slow off-rates; ensure equilibrium is reached).
- Harvest: Rapid filtration through GF/B filters using a cell harvester.
- Quantification: Measure radioactivity via liquid scintillation counting.
- Analysis: Fit data to a one-site competition model (GraphPad Prism) to derive IC_{50} and convert to pIC_{50} using the Cheng-Prusoff equation.

Self-Validating Logic: If the Hill slope deviates significantly from 1.0, suspect allosteric binding or negative cooperativity—common with bulky azepane ligands.

ADMET Profiling: The Metabolic Liability

A critical failure point for azepane drugs is metabolic stability. The seven-membered ring is electron-rich and susceptible to oxidation by CYP450 isoforms (specifically CYP2D6 and CYP3A4).

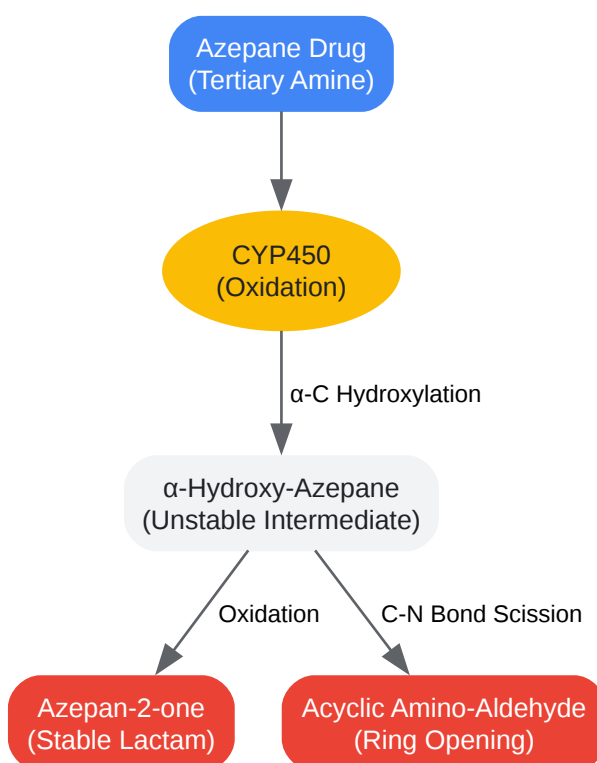
Metabolic Pathways

The primary metabolic soft spot is the carbon

to the nitrogen.

- -Hydroxylation: Formation of an unstable carbinolamine.
- Ring Opening: Collapse of the carbinolamine to an amino-aldehyde.
- Lactam Formation: Oxidation to azepan-2-one (inactive metabolite).

Visualization: Metabolic Fate



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Figure 2: Primary metabolic degradation pathways for azepane scaffolds mediated by CYP450 enzymes.

Mitigation Strategy

To improve half-life (

), block the

-positions:

- Gem-dimethylation: Introduce methyl groups at the C2 or C7 positions to sterically hinder CYP access.
- Fluorination: Replace -hydrogens with fluorine (bioisostere) to prevent hydrogen abstraction.

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